molecular formula C9H11NO4 B1322864 2-Methoxy-4-(2-nitroethyl)phenol CAS No. 528594-30-1

2-Methoxy-4-(2-nitroethyl)phenol

Cat. No. B1322864
CAS RN: 528594-30-1
M. Wt: 197.19 g/mol
InChI Key: SRXYTHWJEJQHCP-UHFFFAOYSA-N
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Description

“2-Methoxy-4-(2-nitroethyl)phenol” is a chemical compound with the molecular formula C9H11NO4 . It is used in various applications and is studied in different fields of chemistry .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-4-(2-nitroethyl)phenol” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact structure can be found in databases like PubChem .


Physical And Chemical Properties Analysis

“2-Methoxy-4-(2-nitroethyl)phenol” is a solid at room temperature . It has a molecular weight of 197.19 . More specific physical and chemical properties can be found in databases like PubChem .

Scientific Research Applications

Organic Semiconductor Research

Research has been conducted on the growth and characterization of organic semiconductors using compounds like 2-Methoxy-4-(2-nitroethyl)phenol. These materials are crucial for developing organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Antioxidant Activity Studies

Compounds structurally similar to 2-Methoxy-4-(2-nitroethyl)phenol have been synthesized and characterized for their antioxidant activity. This suggests potential applications in studying oxidative stress-related diseases and developing antioxidant therapies .

Material Safety and Handling

The physicochemical properties of 2-Methoxy-4-(2-nitroethyl)phenol are documented, which is essential for safe material handling in research labs and industrial settings. Understanding these properties is crucial for developing safety protocols .

Molecular Structure Analysis

Studies involving molecular structure analysis through techniques like density functional theory (DFT) and molecular docking could utilize 2-Methoxy-4-(2-nitroethyl)phenol as a model compound. This can aid in understanding the interactions at the molecular level.

Quantum Chemical Calculations

Quantum chemical calculations are performed to understand the electronic properties of molecules. Compounds like 2-Methoxy-4-(2-nitroethyl)phenol can be used in such studies to predict reactivity, stability, and other chemical behaviors .

Safety and Hazards

“2-Methoxy-4-(2-nitroethyl)phenol” is associated with several hazard statements including H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding ingestion and inhalation, not getting it in eyes or on skin, and wearing personal protective equipment .

properties

IUPAC Name

2-methoxy-4-(2-nitroethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-14-9-6-7(2-3-8(9)11)4-5-10(12)13/h2-3,6,11H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRXYTHWJEJQHCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90630259
Record name 2-Methoxy-4-(2-nitroethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-4-(2-nitroethyl)phenol

CAS RN

528594-30-1
Record name 2-Methoxy-4-(2-nitroethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90630259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To sodium borohydride (1.93 g, 51.2 mmol) suspended in ethanol (15 ml) at +10 to +15° C. is added a solution of 2-methoxy-4-(2-nitro-vinyl)-phenol (10.0 g, 51.2 mmol) in tetrahydrofuran (100 ml) over 1 h. Thereafter the reaction mixture is stirred at room temperature for 30 minutes. Acetic acid (4 ml) in water (100 ml) is then added carefully. The resulting mixture is evaporated to at about a quarter of its volume. It is extracted with ethyl acetate (1×100 ml, 1×50 ml) washed with brine (2×50 ml) dried (Na2SO4) and evaporated. 2-methoxy-4-(2-nitro-ethyl)-phenol (9.64 g) is obtained as an oil, which is purified by kugelrohr distillation (+150° C., 0.02 torr) yielding 7.3 g (72%) of purified material.
Quantity
1.93 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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